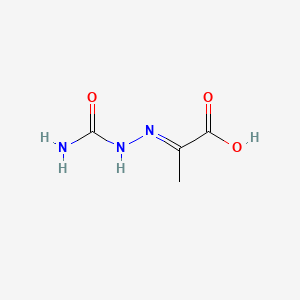

(2Z)-2-(carbamoylhydrazinylidene)propanoic acid

Description

Significance in Contemporary Chemical and Biochemical Investigations

In modern chemical research, pyruvic acid semicarbazone is recognized for its function as a versatile ligand in coordination chemistry. wisdomlib.org It is particularly utilized in the synthesis of mixed ligand complexes with various transition metals, such as Cr(III), Mn(II), Co(II), Ni(II), Cu(II), and Fe(III). sphinxsai.comijcrcps.comwisdomlib.org The compound typically acts as a tridentate ligand, coordinating with metal ions through its nitrogen and oxygen donor atoms. wisdomlib.orgwisdomlib.org The resulting metal complexes are subjects of extensive investigation due to their diverse structural properties and potential applications. ijcrcps.comwisdomlib.org

The characterization of these complexes involves a range of analytical techniques, including elemental analysis, infrared (IR) and electronic spectroscopy, magnetic susceptibility measurements, and thermal analysis. wisdomlib.orgpsu.edujournalijcar.org For instance, IR spectra analysis helps in understanding the coordination between the ligand and the metal ion by observing shifts in the vibrational frequencies of functional groups like C=N and C=O. wisdomlib.org Electronic spectra and magnetic moment data provide insights into the geometry of the complexes, which is often found to be octahedral. wisdomlib.orgjournalijcar.org

Research has focused on creating mixed ligand complexes where pyruvic acid semicarbazone (L1) is paired with a second ligand (L2), such as acetone (B3395972) semicarbazone, benzaldehyde (B42025) semicarbazone, or cyclohexanone (B45756) semicarbazone. sphinxsai.comijcrcps.compsu.edu These studies have successfully synthesized and characterized complexes with a general formula of [M(L1)(L2)]Cl₂, demonstrating a consistent 1:1:1 metal-to-ligand ratio. sphinxsai.comijcrcps.compsu.edu

In the realm of biochemistry, pyruvic acid semicarbazone and its derivatives are valuable tools for studying metabolic pathways. smolecule.com Since pyruvic acid is a central molecule in cellular metabolism, its derivatives can be used to probe and interact with enzymes involved in processes like carbohydrate metabolism. ontosight.aismolecule.com The formation of pyruvic acid semicarbazone can serve as an analytical marker for the detection and quantification of pyruvate (B1213749), aiding in studies of glycolysis and other cellular functions. ontosight.aismolecule.com

Below are tables detailing research findings on mixed ligand complexes involving pyruvic acid semicarbazone.

Table 1: Physicochemical Characterization of Mixed Ligand Complexes of Fe(III) with Pyruvic Acid Semicarbazone (L1) and Other Semicarbazones (L2)

This table summarizes the properties of synthesized Fe(III) complexes, which exhibit an octahedral geometry and are non-electrolytic in nature. The data is based on elemental analysis, magnetic moment, and conductivity measurements. wisdomlib.org

| Complex (L2) | Color | Magnetic Moment (B.M.) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |

|---|---|---|---|

| Acetone Semicarbazone | Dark Brown | 5.89 | 10.5 |

| Acetophenone Semicarbazone | Brown | 5.91 | 11.2 |

| Benzaldehyde Semicarbazone | Reddish Brown | 5.90 | 9.8 |

| Cyclohexanone Semicarbazone | Brown | 5.92 | 12.1 |

| Salicylaldehyde Semicarbazone | Dark Red | 5.88 | 10.9 |

Table 2: Electronic Spectral Data for Cr(III) Mixed Ligand Complexes

The electronic spectra for these Cr(III) complexes, featuring pyruvic acid semicarbazone and another semicarbazone ligand, suggest an octahedral environment around the central metal ion. ijirset.com

| Complex | λmax (cm⁻¹) | Assignment | ν2/ν1 Ratio | Stereochemistry |

|---|---|---|---|---|

| Cr[(PASC)₁(ACSC)₁(H₂O)₁]Cl₃ | 11467 (sh) | ⁶A₁g→⁴T₁g (⁴G), ⁶A₁g→⁴E₂g (⁴G) | 1.946 | Octahedral (Oh) |

| 22319 | ⁴A₁g (⁴G) | |||

| 28089 | ⁶A₁g→⁴E₂g (⁴D) |

PASC: Pyruvic acid semicarbazone, ACSC: Acetone semicarbazone

Historical Context of Semicarbazone Chemistry and Pyruvic Acid Derivatives

The chemistry of semicarbazones dates back to the early 20th century, becoming a fundamental part of organic chemistry. numberanalytics.com The reaction to form a semicarbazone, which involves the condensation of an aldehyde or ketone with semicarbazide (B1199961), was established as a reliable method for the identification and characterization of carbonyl compounds. wikipedia.orgnumberanalytics.com Due to their crystalline nature, semicarbazones provide distinct melting points that are useful for identifying the parent aldehyde or ketone. wikipedia.org This classical application laid the groundwork for the broader investigation of semicarbazones and their properties. sathyabama.ac.innumberanalytics.com

Semicarbazones and their analogues, thiosemicarbazones, have long been recognized for their ability to act as chelating ligands, forming stable complexes with a wide array of metal ions. sathyabama.ac.inijcrcps.com This chelating ability is attributed to the presence of multiple donor atoms within their structure, allowing them to bind effectively to metals. taylorandfrancis.com This has led to the development of a rich field in coordination chemistry focused on synthesizing and studying these metal complexes. ijcrcps.com

In parallel, pyruvic acid (2-oxopropanoic acid) has held a position of historical importance in biochemistry. wikipedia.org As the simplest of the alpha-keto acids, its structure was correctly deduced in the 1870s. wikipedia.org Pyruvic acid is a cornerstone of metabolism, serving as the end product of glycolysis and a critical link to other major metabolic pathways, including the citric acid cycle (Krebs cycle), gluconeogenesis, and fermentation. wikipedia.orgbionity.comcreative-proteomics.com It can be converted into acetyl-CoA, amino acids like alanine, or back into carbohydrates. wikipedia.org The central role of pyruvic acid and its conjugate base, pyruvate, in cellular energy production has made its derivatives, including pyruvic acid semicarbazone, objects of scientific interest for exploring and modulating biochemical processes. nih.govresearchgate.net

The convergence of these two historical streams—the utility of semicarbazones in chemical analysis and coordination chemistry, and the biological centrality of pyruvic acid—provides the context for contemporary research into pyruvic acid semicarbazone. ijcrcps.comsmolecule.com

Structure

3D Structure

Properties

CAS No. |

2704-30-5 |

|---|---|

Molecular Formula |

C4H7N3O3 |

Molecular Weight |

145.12 g/mol |

IUPAC Name |

(2Z)-2-(carbamoylhydrazinylidene)propanoic acid |

InChI |

InChI=1S/C4H7N3O3/c1-2(3(8)9)6-7-4(5)10/h1H3,(H,8,9)(H3,5,7,10)/b6-2- |

InChI Key |

MGIAKYQGSBSNMG-KXFIGUGUSA-N |

Isomeric SMILES |

C/C(=N/NC(=O)N)/C(=O)O |

Canonical SMILES |

CC(=NNC(=O)N)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AI3-51930, Pyruvic acid semicarbazone |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Pyruvic Acid Semicarbazone

Condensation Reactions for Pyruvic Acid Semicarbazone Formation

The formation of pyruvic acid semicarbazone is a classic condensation reaction between a carbonyl compound (pyruvic acid) and a hydrazine (B178648) derivative (semicarbazide). ontosight.aie-journals.in This type of reaction is widely used for the synthesis and characterization of carbonyl compounds. ontosight.ai

The reaction proceeds via a two-step mechanism common to the formation of imines, oximes, and hydrazones. nih.govasianpubs.org

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of semicarbazide (B1199961) on the carbonyl carbon of pyruvic acid. nih.govasianpubs.org This step leads to the formation of a tetrahedral intermediate known as a carbinolamine. asianpubs.orgresearchgate.net

Dehydration: The carbinolamine intermediate then undergoes an acid-catalyzed dehydration, eliminating a molecule of water to form the final pyruvic acid semicarbazone product with a stable carbon-nitrogen double bond (imine bond). nih.govresearchgate.net

The synthesis is typically carried out under specific laboratory conditions to ensure efficient product formation. A common method involves dissolving semicarbazide hydrochloride and a buffer salt like sodium acetate (B1210297) in water, then adding an ice-cooled solution of pyruvic acid dropwise while stirring. e-journals.in The product, a white precipitate, can then be isolated and purified, often by recrystallization from hot water. e-journals.in

| Parameter | Condition |

| Reactants | Pyruvic acid, Semicarbazide hydrochloride, Sodium acetate |

| Solvent | Water |

| Temperature | Ice-cooled solution (0-5 °C) |

| Procedure | Slow, dropwise addition of pyruvic acid to the semicarbazide solution |

| Purification | Recrystallization from hot water |

In this condensation reaction, each precursor has a distinct chemical role:

Pyruvic Acid (C₃H₄O₃): As a keto acid, pyruvic acid provides the electrophilic carbonyl group (C=O) that is the site of nucleophilic attack. ontosight.ai

Semicarbazide (CH₅N₃O): This molecule acts as the nucleophile. nih.gov Semicarbazide hydrochloride is often used as the starting material, which, in the presence of a buffer like sodium acetate, generates the free semicarbazide base required for the reaction. e-journals.inacs.org Its terminal amino group (–NH₂) attacks the carbonyl carbon to initiate the reaction. asianpubs.org

Kinetic and Mechanistic Investigations of Formation Reactions

Kinetic studies of the formation of pyruvic acid semicarbazone have revealed a complex dependence on the reaction environment, particularly the pH of the solution. researchgate.netacs.org These investigations provide deep insight into the reaction mechanism, the nature of the rate-determining step, and the types of catalysis involved. acs.org

Detailed kinetic analyses have established the following relationship between pH and the rate-determining step: researchgate.netacs.org

| pH Range | Rate-Determining Step (RDS) | Reacting Carbonyl Species |

| Below pH 2 | Attack of semicarbazide on the carbonyl group | Pyruvic Acid (protonated form) |

| pH 3 to 6 | Attack of semicarbazide on the carbonyl group | Pyruvate (B1213749) (anionic form) |

| Above pH 6 | Dehydration of the carbinolamine intermediate | Not applicable |

The formation of semicarbazones is subject to general acid catalysis, meaning that any Brønsted acid present in the solution, not just the hydronium ion (specific acid catalysis), can accelerate the reaction by protonating the carbonyl oxygen, making it more electrophilic. nih.govasianpubs.org

This phenomenon is particularly evident in the reaction with pyruvic acid. The attack of semicarbazide on the pyruvate anion (the dominant species between pH 3 and 6) is catalyzed by general acids, such as the carboxylic acids present in buffer solutions. acs.org A Brønsted exponent analysis, which relates the catalytic rate constant to the pKa of the catalyzing acid, yields a value (α) that provides insight into the transition state of the catalyzed reaction.

| Catalyzed Step | Catalyst Type | Brønsted Exponent (α) |

| Attack of semicarbazide on pyruvate anion | Carboxylic Acids | 0.37 |

An α value of 0.37 indicates that the proton is partially transferred from the acid catalyst to the carbonyl oxygen in the transition state of the rate-determining step. acs.org This supports a mechanism where proton transfer occurs concurrently with the nucleophilic attack. nih.gov

The kinetics of pyruvic acid semicarbazone formation are highly sensitive to the reaction conditions.

pH: As detailed above, pH is the most critical factor, as it dictates the protonation state of both pyruvic acid (pKa ~2.5) and semicarbazide (pKa ~3.7), and determines the rate-limiting step of the reaction. researchgate.netacs.org The reaction is fastest at a pH that balances the need for a sufficient concentration of the free semicarbazide nucleophile with the requirement for acid catalysis of the dehydration step. nih.gov

Temperature: Kinetic measurements are typically conducted at a constant temperature (e.g., 30 °C) to ensure that observed rate changes are due to factors like pH or catalyst concentration, rather than thermal effects. acs.org

Buffer Concentration: In regions where general acid catalysis is significant (e.g., pH 3-6), the reaction rate will also depend on the concentration of the buffer components that act as the acid catalysts. acs.org

Coordination Chemistry of Pyruvic Acid Semicarbazone and Its Metal Complexes

Synthesis of Pyruvic Acid Semicarbazone Metal Complexes

The synthesis of metal complexes involving pyruvic acid semicarbazone often involves the reaction of a metal salt with the pre-synthesized ligand in a suitable solvent. The resulting complexes can be simple, containing only the metal and pyruvic acid semicarbazone, or they can be more intricate mixed-ligand systems.

Mixed-ligand complexes of pyruvic acid semicarbazone (PYSC) have been successfully synthesized with a range of 3d transition metals, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). ijirset.come-journals.inwisdomlib.org These syntheses typically involve the reaction of a metal chloride with two different semicarbazone ligands simultaneously. e-journals.inwisdomlib.org For instance, mixed-ligand complexes have been created using pyruvic acid semicarbazone as the primary ligand (L1) and a secondary semicarbazone, such as acetone (B3395972) semicarbazone (ACSC), as the co-ligand (L2). e-journals.in

The general approach results in the formation of complexes with the general formula [M(L1)(L2)]Cln. e-journals.inwisdomlib.org The resulting solid complexes are often colored, with their specific hue depending on the central metal ion. e-journals.in They are typically insoluble in common organic solvents like methanol (B129727) and ethanol (B145695) but show solubility in dimethylformamide (DMF). e-journals.in

The stoichiometry of the reactants is a critical factor in the synthesis of these metal complexes. For mixed-ligand complexes involving pyruvic acid semicarbazone and a secondary semicarbazone, a 1:1:1 molar ratio of metal chloride to each ligand is consistently employed to yield the desired product. ijirset.come-journals.inwisdomlib.org

The reaction conditions are tailored to facilitate the complexation. The synthesis is often carried out in aqueous or methanolic solutions. ijirset.come-journals.in A typical procedure involves the slow addition of a mixture of the two ligands' solutions to the metal chloride solution with constant stirring. ijirset.come-journals.in To ensure the reaction goes to completion, the mixture is refluxed on a water bath for a period of 3 to 4 hours at temperatures between 60-70°C. ijirset.come-journals.in In some preparations, the pH of the solution is adjusted to around 7.0-7.5 by adding a base like sodium hydroxide (B78521) to facilitate the precipitation of the complex. e-journals.in The final colored solid product is then isolated by cooling the reaction mixture, followed by filtration, washing with a solvent like ethanol, and air-drying. ijirset.come-journals.in

Table 1: Synthesis Parameters for Mixed-Ligand Complexes of Pyruvic Acid Semicarbazone

| Parameter | Details | Source(s) |

| Metal Ions | Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Cr(III) | ijirset.come-journals.in |

| Primary Ligand (L1) | Pyruvic Acid Semicarbazone (PYSC) | e-journals.in |

| Secondary Ligand (L2) | Acetone Semicarbazone, Benzaldehyde (B42025) Semicarbazone | ijirset.come-journals.in |

| Molar Ratio (M:L1:L2) | 1:1:1 | ijirset.come-journals.inwisdomlib.org |

| Solvent | Aqueous or Methanolic solutions | ijirset.come-journals.in |

| Reaction Temperature | 60-70°C (Reflux) | ijirset.com |

| Reaction Time | 3-4 hours | ijirset.come-journals.in |

| pH Adjustment | ~7.0 - 7.5 (optional, using NaOH) | e-journals.in |

| Isolation Method | Cooling, filtration, washing (ethanol), air-drying | ijirset.come-journals.in |

Ligand Binding Modes and Chelation Properties

Semicarbazones are recognized as versatile chelating agents that can coordinate to metal ions in several ways, depending on the specific structure of the parent aldehyde or ketone and the reaction conditions. researchgate.net

Pyruvic acid semicarbazone typically acts as a tridentate ligand, meaning it binds to a central metal ion through three donor atoms. e-journals.indistantreader.org This multidentate coordination leads to the formation of stable five-membered metallocycles. distantreader.org In mixed-ligand systems, pyruvic acid semicarbazone's tridentate nature is complemented by the coordination of a second ligand, which may be bidentate. e-journals.in For example, in complexes with acetone semicarbazone, the latter functions as a bidentate ligand. e-journals.in Semicarbazones can exist in keto and enol tautomeric forms; in the keto form, they act as neutral bidentate ligands, while the deprotonated enol form acts as a monoanionic bidentate ligand. nih.gov The presence of additional coordinating groups, as in pyruvic acid, allows for higher denticity, such as the tridentate NNO type. nih.gov

Coordination between pyruvic acid semicarbazone and transition metal ions occurs through specific donor atoms within the ligand's structure. Studies confirm that the ligand bonds to the metal center via oxygen and nitrogen atoms. ijirset.come-journals.inwisdomlib.org The key donor sites are the azomethine nitrogen and the oxygen atoms from both the carboxyl and the semicarbazide (B1199961) moieties. e-journals.inwisdomlib.orgdistantreader.org

In the closely related pyruvic acid thiosemicarbazone, coordination involves the thioamide sulfur and the hydrazine (B178648) nitrogen. researchgate.net However, for pyruvic acid semicarbazone, the ureido oxygen takes the place of the sulfur atom in coordination. For instance, in cobalt complexes with methyl pyruvate (B1213749) semicarbazone, coordination occurs in a tridentate fashion through the ester oxygen, imine nitrogen, and the oxygen atom of the ureido group. distantreader.org This O, N, O donation pattern is characteristic of its chelating behavior.

Structural Elucidation of Metal Complexes

The structures of pyruvic acid semicarbazone metal complexes are determined using a combination of analytical and spectroscopic techniques. Elemental analysis helps confirm the stoichiometric ratio of metal to ligand, which is typically found to be 1:1:1 in mixed-ligand systems. e-journals.in

Spectroscopic methods are crucial for understanding the coordination environment. In infrared (IR) spectra, shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and C=O (carbonyl) bonds, upon complexation provide direct evidence of the involvement of these groups in bonding to the metal ion. wisdomlib.org

Based on magnetic measurements and electronic spectral data, an octahedral geometry is commonly proposed for these complexes. e-journals.inwisdomlib.orgresearchgate.net In a mixed-ligand complex like [M(PYSC)(ACSC)], the tridentate pyruvic acid semicarbazone and the bidentate acetone semicarbazone occupy five coordination sites, with the remaining position often filled by a water molecule to complete the octahedral sphere. researchgate.net X-ray crystallography provides the most definitive structural information. For example, the crystal structure of a related Co(II) complex with methyl pyruvate semicarbazone revealed a deformed octahedral environment where the ligand is tridentately coordinated. distantreader.org The central metal atom is surrounded by the ligand's donor atoms and other co-ligands (like water molecules or halide ions) in a specific spatial arrangement. distantreader.orgmdpi.com

Table 2: Structural Characteristics of Pyruvic Acid Semicarbazone Metal Complexes

| Characteristic | Description | Method of Determination | Source(s) |

| Coordination Geometry | Typically Octahedral | Magnetic Susceptibility, Electronic Spectra | e-journals.inwisdomlib.orgresearchgate.net |

| Ligand Denticity (PYSC) | Tridentate | Spectroscopic Analysis | e-journals.innih.gov |

| Donor Atoms | Azomethine Nitrogen, Carboxyl Oxygen, Ureido Oxygen | IR Spectroscopy, X-ray Crystallography | e-journals.inwisdomlib.orgdistantreader.org |

| Stoichiometry (Mixed-Ligand) | 1:1:1 (Metal:L1:L2) | Elemental Analysis | e-journals.inwisdomlib.org |

| Definitive Structure | Single-crystal X-ray diffraction | X-ray Crystallography | distantreader.orgmdpi.com |

Octahedral Geometries and Coordination Stereochemistry

In the coordination chemistry of pyruvic acid semicarbazone, octahedral geometry is a prevalent structural motif observed in its complexes with various transition metals. e-journals.in This geometry describes a central metal ion symmetrically surrounded by six atoms or groups of atoms, known as ligands, arranged at the vertices of an octahedron. wikipedia.org Studies on mixed ligand complexes involving pyruvic acid semicarbazone (PYSC) and acetone semicarbazone (ACSC) with transition metals such as Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) have indicated that the resulting complexes consistently exhibit an octahedral geometry. e-journals.in

Pyruvic acid semicarbazone typically acts as a tridentate ligand, coordinating to the metal center through two oxygen atoms and one nitrogen atom (ONO donor sites). e-journals.indistantreader.org This coordination behavior is a key factor in the formation of stable, six-coordinate octahedral structures. nih.gov The stereochemistry of these complexes, however, is often not a perfect octahedron and displays some degree of distortion.

For instance, in a closely related cobalt(II) complex with methyl pyruvate semicarbazone, the central Co(II) ion is situated in a deformed octahedral environment. distantreader.org The ligand coordinates in a tridentate fashion via the ester oxygen, the azomethine nitrogen, and the carbonyl oxygen. distantreader.org The deviation from ideal octahedral geometry is evident from the bond angles. The ligand's bite angle of approximately 73° causes significant deviations in the equatorial cis-angles from the ideal 90°. distantreader.org

Distortions in the octahedral geometry are also observed in Cu(II) complexes. Electronic spectra suggest a distorted octahedral geometry around the Cu(II) ion. e-journals.in These distortions arise from factors such as the steric constraints imposed by the ligand and the electronic effects of the metal ion.

| Parameter | Description | Observation |

|---|---|---|

| Metal Ion | Cobalt(II) | Central atom in a high-spin state. |

| Coordination Number | 6 | Consistent with octahedral geometry. |

| Ligand Denticity | Tridentate (O, N, O) | Pyruvic acid semicarbazone derivative coordinates through ester oxygen, azomethine nitrogen, and carbonyl oxygen. |

| Geometry | Deformed Octahedral | Significant angular deviations from the ideal 90° for cis-angles. |

| Key Bond Lengths | Co-N (azomethine) | This is the shortest metal-ligand bond in the complex. |

| Co-O (ligand and water) | Slightly longer than the Co-N bond. | |

| Cause of Distortion | Ligand Bite Angle | The ligand's bite angle of ~73° is the primary source of angular strain. |

Intermolecular Interactions in Crystal Structures (e.g., Hirshfeld Surface Analysis)

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. This allows for the mapping of distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. These values are combined into a normalized contact distance (dnorm), where red spots on the surface indicate contacts shorter than the van der Waals radii, highlighting significant intermolecular interactions. nih.govscispace.com

For molecules containing functional groups like those in pyruvic acid semicarbazone (carboxylic acid, amide, and imine), hydrogen bonds are among the most significant structure-directing interactions. bg.ac.rs In the crystal structures of related compounds, extensive networks of N–H···O, O–H···O, and N–H···S (in thiosemicarbazone analogues) interactions are observed to stabilize the packing. bg.ac.rs

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. Each point on the plot corresponds to a specific (di, de) pair, and the density of these points reflects the prevalence of different types of contacts. In the crystal structures of similar metal-organic complexes, the most prominent interactions revealed by Hirshfeld analysis are typically H···H, O···H/H···O, and C···H/H···C contacts. nih.govrsc.orgmdpi.com

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | ~39.9% | Represents contacts between hydrogen atoms on adjacent molecules; often the most abundant type of contact. |

| C···H / H···C | ~15.8% | Indicates weak C-H···π or other van der Waals interactions involving carbon and hydrogen atoms. |

| O···H / H···O | ~9.6% | Corresponds to conventional and unconventional hydrogen bonds involving oxygen as an acceptor and hydrogen as a donor. |

| C···C | ~2.6% | Suggests the presence of π-π stacking interactions between aromatic or conjugated systems. |

| C···N / N···C | ~0.5% | Represents weaker interactions involving nitrogen and carbon atoms. |

These analyses collectively demonstrate that the crystal packing of pyruvic acid semicarbazone complexes is a result of a complex interplay of various weak intermolecular forces, with hydrogen bonding playing a particularly dominant role. scispace.combg.ac.rs

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes within a molecule.

The FT-IR spectrum of pyruvic acid semicarbazone is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent bonds. The presence of carboxylic acid, imine (C=N), and amide functionalities results in a complex but interpretable spectrum.

The O-H stretch of the carboxylic acid group is typically observed as a very broad band in the region of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The spectrum also displays two distinct carbonyl (C=O) stretching vibrations. The carboxylic acid C=O stretch appears in the 1760-1690 cm⁻¹ range, while the amide C=O stretch (Amide I band) from the semicarbazone moiety is typically found at a slightly lower wavenumber, around 1680-1650 cm⁻¹.

The C=N (imine) stretching vibration is expected to produce a band in the 1690-1640 cm⁻¹ region. The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amine groups in the semicarbazone structure give rise to bands in the 3500-3200 cm⁻¹ range. Furthermore, the C-O stretch of the carboxylic acid and the N-H bending vibrations contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), providing further structural confirmation.

Table 1: Predicted Characteristic IR Absorption Bands for Pyruvic Acid Semicarbazone

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | N-H Stretch | 3500-3200 | Medium-Strong |

| Carboxylic Acid (O-H) | O-H Stretch | 3300-2500 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 3000-2850 | Medium |

| Carboxylic Acid (C=O) | C=O Stretch | 1760-1690 | Strong |

| Imine (C=N) | C=N Stretch | 1690-1640 | Medium |

| Amide (C=O) | Amide I Band | 1680-1650 | Strong |

| Carboxylic Acid (C-O) | C-O Stretch | 1320-1210 | Strong |

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For pyruvic acid semicarbazone, the C=N and C=C (if conjugation exists) stretching modes are expected to be particularly Raman active, producing strong signals. The symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, can often be observed in the Raman spectrum. This technique is especially useful for studying the skeletal vibrations of the carbon backbone and for analyzing samples in aqueous solutions, where water's strong IR absorption can be problematic.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems.

The structure of pyruvic acid semicarbazone contains a conjugated system of π-electrons extending over the O=C-C=N-N fragment. This extended chromophore is responsible for its absorption of ultraviolet or visible light. The UV-Visible spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions.

The π → π* transitions, which are typically of high intensity, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions are of lower intensity and involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital.

In aqueous solutions, pyruvic acid itself shows a primary absorption peak around 320 nm. The formation of the semicarbazone derivative extends the conjugated system. This extension of conjugation typically leads to a bathochromic shift (or red shift), meaning the absorption maximum (λmax) is shifted to a longer wavelength compared to the parent keto acid. This shift occurs because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in more extended conjugated systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by providing information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of pyruvic acid semicarbazone would provide distinct signals for the different types of protons present. The methyl (CH₃) protons would appear as a singlet in the aliphatic region. The protons of the amine groups (-NH and -NH₂) would likely appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. The carboxylic acid proton (-COOH) is also expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm. In deuterated solvents like D₂O, the signals from the NH and OH protons would disappear due to proton exchange.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For pyruvic acid semicarbazone, four distinct signals are expected. The methyl carbon (CH₃) would appear at the most upfield position. The three other carbons, being part of double bonds (C=N, C=O), would appear significantly downfield. The carbon of the carboxylic acid group (-COOH) and the carbonyl carbon of the amide group (-C=O) are expected in the 160-180 ppm range, while the imine carbon (C=N) would also be in a similar downfield region. The known ¹³C NMR spectrum of pyruvic acid in its oxo form shows signals around 200 ppm (keto C=O), 170 ppm (acid C=O), and 29 ppm (CH₃), which can serve as a basis for predicting the shifts in the semicarbazone derivative.

Table 2: Predicted ¹H NMR Chemical Shifts for Pyruvic acid semicarbazone

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.0 - 2.5 | Singlet |

| -NH- | Variable, Broad | Singlet |

| -NH₂ | Variable, Broad | Singlet |

| -COOH | >10, Broad | Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for Pyruvic acid semicarbazone

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~20 - 30 |

| C=N (Imine) | ~140 - 160 |

| -C=O (Amide) | ~155 - 165 |

| -COOH (Carboxylic Acid) | ~165 - 175 |

X-ray Crystallography for Molecular and Crystal Structure Determination

Studies on cobalt(II) and copper(II) complexes of pyruvic acid semicarbazone and its derivatives have successfully employed single-crystal X-ray diffraction to elucidate their coordination chemistry. researchgate.netdistantreader.org For instance, in these complexes, the pyruvic acid semicarbazone ligand typically coordinates to the metal ion through the oxygen atom of the carboxyl group, the nitrogen atom of the azomethine group, and the oxygen atom of the semicarbazide (B1199961) moiety. This tridentate coordination behavior is crucial in defining the geometry of the resulting complex, which is often found to be octahedral or distorted octahedral. The analysis reveals how the ligand arranges itself around the central metal ion, confirming the formation of stable chelate rings.

The data obtained from these crystallographic studies are fundamental for understanding the structure-property relationships of these compounds.

Table 1: Representative Crystallographic Data for a Related Pyruvic Acid Semicarbazone Complex Data presented is for illustrative purposes based on typical findings for metal-semicarbazone complexes.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~10.5 |

| β (°) | ~95 |

| Coordination Geometry | Distorted Octahedral |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like pyruvic acid semicarbazone and its derivatives, ensuring its purity and confirming its composition.

The molecular formula for pyruvic acid semicarbazone is C₄H₇N₃O₃, with a molecular weight of 145.12 g/mol . smolecule.comnih.gov The theoretical elemental composition can be calculated from this formula. In research, the experimentally determined percentages of C, H, and N are compared against these theoretical values. A close agreement between the found and calculated values provides strong evidence for the correct composition of the compound. For metal complexes of pyruvic acid semicarbazone, elemental analysis also helps in determining the ligand-to-metal stoichiometry. e-journals.in

Table 2: Theoretical Elemental Composition of Pyruvic Acid Semicarbazone (C₄H₇N₃O₃)

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 33.12% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.86% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 28.97% |

| Oxygen | O | 16.00 | 3 | 48.00 | 33.07% |

Table 3: Example Elemental Analysis Data for a Transition Metal Complex of Pyruvic Acid Semicarbazone This table presents hypothetical yet typical data for a 1:1:1 mixed-ligand complex.

| Complex | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| [Co(PYSC)(ACSC)]Cl₂ | C | 27.50 | 27.45 |

| H | 4.50 | 4.48 | |

| N | 23.00 | 22.95 |

(PYSC = Pyruvic acid semicarbazone, ACSC = Acetone (B3395972) semicarbazone) e-journals.in

Thermal Analysis (e.g., Thermogravimetric Analysis) for Stability Studies

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are utilized to study the thermal stability and decomposition behavior of compounds. TGA involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting data, often presented as a thermogram, shows the temperature ranges at which the compound decomposes and the extent of mass loss at each stage.

Studies on pyruvic acid semicarbazone and its metal complexes use TGA to confirm their composition and compare their thermal stabilities. e-journals.in The decomposition of these compounds often occurs in multiple steps. For metal complexes, the initial weight loss typically corresponds to the removal of lattice or coordinated water molecules, followed by the decomposition of the organic ligand moieties at higher temperatures, ultimately leaving a metal oxide residue. researchgate.net Research has shown that metal complexes of semicarbazones generally exhibit higher thermal stability compared to the free ligand, indicating that coordination to the metal ion enhances the stability of the molecule. researchgate.net The kinetic parameters of the decomposition process can also be determined from TGA data. researchgate.net

Table 5: Illustrative TGA Decomposition Stages for a Metal Complex of a Semicarbazone Data is based on typical findings for related compounds like sodium pyruvate (B1213749) thiosemicarbazone complexes. researchgate.net

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 100 - 250 | ~10% | Loss of hydrated water molecules |

| 250 - 450 | ~40% | Decomposition of non-coordinated parts of the ligand |

| 450 - 700 | ~25% | Decomposition of the coordinated ligand framework |

| > 700 | - | Stable metal oxide residue |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a definitive analytical technique for determining the molecular weight of a compound and providing insights into its molecular structure through the analysis of its fragmentation patterns. For pyruvic acid semicarbazone, mass spectrometry confirms its molecular formula, C₄H₇N₃O₃, by identifying the molecular ion peak (M⁺) corresponding to its molecular mass of 145.12 g/mol (exact mass: 145.0487 Da). smolecule.comnih.gov

Table 6: Key Mass Spectrometry Data for Pyruvic Acid Semicarbazone

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇N₃O₃ | nih.gov |

| Molecular Weight | 145.12 g/mol | nih.gov |

| Exact Mass | 145.0487 Da | smolecule.com |

| Molecular Ion Peak (M⁺) | m/z 145 | Expected |

| Major Fragment Ion | [M - HNCO]⁺ | Expected rsc.org |

| Other Characteristic Fragments | Loss of NH₃, H₂O, CO₂ | Expected |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of pyruvic acid and semicarbazones, DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-311++G(3df,3pd)), have been employed to determine molecular geometries, vibrational frequencies, and electronic properties rsc.org.

The electronic properties of pyruvic acid semicarbazone are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. A smaller energy gap implies higher reactivity.

In related semicarbazone and thiosemicarbazone complexes, DFT calculations have been used to optimize molecular structures and analyze electronic characteristics nih.govdntb.gov.uamdpi.com. For pyruvic acid semicarbazone, the HOMO is expected to be localized on the semicarbazide (B1199961) moiety, which is rich in electrons, while the LUMO is likely distributed across the conjugated system including the carboxyl group. This distribution governs the molecule's charge transfer properties and reactivity.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -1.8 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.7 | Chemical reactivity and stability |

Note: The values in the table are representative examples derived from DFT studies on structurally similar semicarbazone compounds and are intended for illustrative purposes.

Quantum Chemical Analysis of Bonding and Reactivity

Quantum chemical analyses provide a detailed picture of the bonding framework and reactivity of pyruvic acid semicarbazone. The formation of the semicarbazone involves the condensation of pyruvic acid and semicarbazide, resulting in a Schiff base with a characteristic imine (C=N) bond mdpi.com.

Theoretical calculations on related metal complexes of pyridoxal-semicarbazone show that bond lengths and angles obtained from DFT optimizations are in good agreement with experimental X-ray crystallography data nih.gov. This validates the use of these computational methods for predicting the geometric structures of such compounds dntb.gov.ua. For pyruvic acid semicarbazone, key structural parameters include the C=N imine bond length, the N-N bond of the hydrazone group, and the geometry of the carboxylic acid group.

| Bond | Typical Theoretical Bond Length (Å) | Typical Experimental Bond Length (Å) |

|---|---|---|

| C=N (Imine) | 1.28 | 1.27 |

| N-N (Hydrazone) | 1.38 | 1.39 |

| C=O (Carbonyl) | 1.23 | 1.22 |

| C-O (Carboxyl) | 1.35 | 1.36 |

Note: The data is based on representative values for similar semicarbazone structures and their metal complexes to illustrate the typical correlation between theoretical and experimental findings. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that interprets a complex molecular wavefunction in terms of localized chemical bonds and lone pairs, providing insights into intramolecular interactions and charge delocalization uba.arwisc.edu. This method quantifies the stabilization energy associated with donor-acceptor interactions, such as hyperconjugation.

In pyruvic acid semicarbazone, significant stabilization arises from the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. Key interactions include the delocalization of lone pairs (n) from nitrogen and oxygen atoms into the antibonding π* orbitals of the C=N and C=O double bonds. These n → π* interactions contribute to the planarity and stability of the conjugated system nih.gov.

The second-order perturbation theory analysis within the NBO framework calculates the stabilization energy (E(2)) for each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction wisc.edu. For molecules with extensive conjugation like pyruvic acid semicarbazone, these delocalization energies are significant and play a crucial role in defining the molecule's electronic properties and reactivity researchgate.net.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) on Hydrazone | π(C=N) | ~30-40 |

| LP(O) on Carbonyl | π(C=N) | ~20-25 |

| LP(N) on Amide | π*(C=O) | ~40-50 |

Note: The E(2) values are illustrative, based on NBO analyses of structurally related semicarbazone and amide systems. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex mdpi.com. This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound.

For pyruvic acid semicarbazone, docking studies can identify potential biological targets and elucidate the nature of its interactions within a protein's active site. Although specific docking studies on pyruvic acid semicarbazone are not widely reported, research on similar semicarbazone derivatives shows their ability to bind to various enzymes and proteins dntb.gov.uamdpi.com. For instance, docking studies on a Ni(II) complex with pyridoxal-semicarbazone identified Janus kinase (JAK) as a potential target nih.gov.

The binding is typically stabilized by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The carboxylic acid group of pyruvic acid semicarbazone can act as a hydrogen bond donor and acceptor, while the aromatic-like conjugated system can engage in π-stacking or hydrophobic interactions with amino acid residues like tyrosine, phenylalanine, and tryptophan nih.govmdpi.com. The binding affinity is quantified by a docking score, usually in kcal/mol, where a more negative value indicates a stronger binding interaction mdpi.com.

| Potential Interacting Residue | Type of Interaction | Binding Energy Contribution |

|---|---|---|

| Arginine, Lysine | Hydrogen Bond, Salt Bridge | High |

| Aspartate, Glutamate | Hydrogen Bond | Moderate-High |

| Tyrosine, Phenylalanine | π-π Stacking, Hydrophobic | Moderate |

| Leucine, Valine | Hydrophobic | Low-Moderate |

Note: This table represents a generalized summary of potential interactions based on docking studies of ligands with similar functional groups. nih.govmdpi.com

Potential Energy Surface Analysis and Tautomerization Studies

Potential Energy Surface (PES) analysis explores the energy of a molecule as a function of its geometry, helping to identify stable conformers, transition states, and reaction pathways. For pyruvic acid and its derivatives, a key area of study is tautomerization.

Pyruvic acid itself can exist in different isomeric forms, including keto-enol tautomers rsc.org. Computational studies have mapped the PES for the isomerization and decomposition of gas-phase pyruvic acid researchgate.net. The keto form is generally found to be the most stable, but the enol form can be involved in specific reaction mechanisms rsc.orgresearchgate.net. A significant energy barrier often separates the tautomers, with one study identifying a barrier of 51 kcal/mol for tautomerization via a double hydrogen-shift mechanism researchgate.net.

The formation of the semicarbazone derivative from the keto-carbonyl group of pyruvic acid would be expected to stabilize the keto tautomer significantly. The resulting C=N bond becomes part of an extended conjugated system, which would be disrupted upon enolization of the remaining ketone group. Therefore, pyruvic acid semicarbazone is strongly favored to exist in the imino-keto form rather than undergoing further tautomerization at the adjacent carbon. The PES would show a deep energy minimum for this conformation, with high barriers to alternative tautomeric forms.

| Isomer/Tautomer of Pyruvic Acid | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Keto form (most stable conformer) | 0.0 | Highest |

| Enol form 1 | ~10-12 | Lower |

| Enol form 2 | ~13-15 | Lower |

| Alpha-lactone form | ~20-25 | Lowest |

Note: The relative energies are based on DFT calculations for pyruvic acid isomers and are provided to illustrate the energetic landscape relevant to its derivatives. researchgate.netresearchgate.net

Biochemical Research and Mechanistic Studies in Vitro

Enzyme Inhibition Mechanisms and Kinetics

The structural similarity of pyruvic acid semicarbazone to pyruvate (B1213749) suggests its potential as an enzyme inhibitor, particularly for enzymes that recognize pyruvate as a substrate. This inhibition is often achieved by the inhibitor competing with the natural substrate for binding to the enzyme's active site. wikipedia.org

Lactate (B86563) Dehydrogenase (LDH): Lactate dehydrogenase catalyzes the reversible conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis for regenerating NAD+. youtube.com High concentrations of the substrate, pyruvate, can itself induce substrate inhibition of LDH activity. nih.govnih.gov This inhibition is dependent on the influx of pyruvate into the cell, which is often mediated by monocarboxylate transporters like MCT1. nih.govnih.gov While direct studies on pyruvic acid semicarbazone are limited, its structural resemblance to pyruvate suggests it could act as a competitive inhibitor, competing with pyruvate for the LDH active site. wikipedia.org

Pyruvate Kinase I (PKI): Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step which involves the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, generating ATP. wikipedia.orgpatsnap.com Inhibition of this enzyme can disrupt cellular energy production. patsnap.com Various compounds, including the peroxiredoxin Tsa1 in yeast and certain small molecules like tannic acid, have been shown to inhibit pyruvate kinase. nih.govresearcher.life For instance, tannic acid was found to be a potent inhibitor of Babesia microti PYKI, and its inhibitory effect could be partially rescued by the addition of pyruvic acid to the culture medium, indicating a competitive or related mechanism. nih.gov Given that competitive inhibitors often mimic the structure of the substrate, pyruvic acid semicarbazone could theoretically interfere with PKI activity. wikipedia.orgpatsnap.com

Peptide-Amidating Enzymes: Peptidylglycine α-amidating monooxygenase (PAM) is a critical enzyme for the bioactivation of many peptide hormones and neuropeptides. researchgate.net Research has shown that a series of semicarbazones of glyoxylic acid are potent inhibitors of this enzyme. nih.gov However, studies also revealed high specificity, as pyruvic acid phenylhydrazone, which differs from a glyoxylic acid derivative by a single methyl group, exhibited no inhibitory activity. nih.gov This suggests that while the semicarbazone moiety is important, the structure of the parent alpha-keto acid is critical for binding and inhibition of peptide-amidating enzymes.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a reaction implicated in the pathogenesis of infections by ureolytic bacteria. nih.govresearchgate.netmdpi.com The search for urease inhibitors is an active area of pharmaceutical research. researchgate.net Many inhibitors function by interacting with the nickel ions in the active site or by acting as substrate analogues. researchgate.netresearchgate.net The mode of inhibition is often competitive, as seen with the monoterpene Camphene. mdpi.com While pyruvic acid semicarbazone has not been extensively studied as a urease inhibitor, compounds that are structurally similar to the substrate are often effective competitive inhibitors. mdpi.comresearchgate.net

Competitive inhibition is a form of reversible enzyme inhibition where the inhibitor molecule competes directly with the substrate for binding to the enzyme's active site. wikipedia.orglibretexts.org This binding is mutually exclusive, meaning the enzyme can bind either the substrate or the inhibitor, but not both simultaneously. wikipedia.orgkhanacademy.org

The key kinetic signatures of competitive inhibition are:

Vmax (Maximum Velocity): The Vmax of the reaction remains unchanged. wikipedia.org With a sufficiently high concentration of the substrate, the substrate can outcompete the inhibitor, and the reaction can still reach its maximum velocity. wikipedia.orgkhanacademy.org

Km (Michaelis Constant): The apparent Km increases. wikipedia.orgpearson.com In the presence of a competitive inhibitor, a higher concentration of substrate is required to achieve half of the Vmax, indicating a lower apparent affinity of the enzyme for its substrate. khanacademy.orgpearson.com

Studies on related compounds provide insight into these mechanisms. For example, the inhibition of peptide-amidating enzymes by glyoxylic acid phenylhydrazone was demonstrated to be competitive. nih.gov Similarly, many synthetic peptides that act as substrates for this enzyme also act as competitive inhibitors. glembotskilab.org

| Inhibition Type | Effect on Vmax | Effect on Apparent Km | Inhibitor Binding Site |

|---|---|---|---|

| Competitive | Unchanged | Increases | Enzyme's active site |

| Noncompetitive | Decreases | Unchanged | Allosteric site (binds to E or ES) |

| Uncompetitive | Decreases | Decreases | Enzyme-substrate (ES) complex only |

Role in Metabolic Pathway Investigations

Beyond its potential as an enzyme inhibitor, pyruvic acid semicarbazone serves as a valuable tool in the study of metabolic pathways.

Pyruvate is a central hub in metabolism, and its quantification is essential for studying various biochemical processes. metwarebio.comnih.gov One classic analytical method for quantifying carbonyl compounds like pyruvate is through derivatization. Semicarbazide (B1199961) reacts with the ketone group of pyruvic acid to form the stable and readily detectable pyruvic acid semicarbazone.

This derivatization strategy is useful in assays monitoring metabolic fluxes, such as CO2 fixation pathways. In some organisms, CO2 is fixed into organic molecules, with pyruvate being a key intermediate. nih.govresearchgate.net For instance, studies on CO2 fixation can track the formation of pyruvate from CO2. nih.gov By converting the pyruvate product into its semicarbazone derivative, researchers can accurately quantify the amount of pyruvate formed, often using techniques like High-Performance Liquid Chromatography (HPLC) or spectrophotometry, thereby measuring the rate and efficiency of the metabolic pathway.

Pyruvic acid is a critical molecule that links cytoplasmic metabolic processes, like glycolysis, with mitochondrial processes, such as the citric acid cycle (TCA cycle). metwarebio.comnih.gov It can be converted to acetyl-CoA to fuel the TCA cycle for energy production, converted to lactate during anaerobic respiration, or used as a precursor for synthesizing amino acids and fatty acids. metwarebio.comdrugbank.com

By potentially inhibiting enzymes involved in pyruvate metabolism, pyruvic acid semicarbazone can interfere with these fundamental cellular processes:

Energy Production: Inhibition of enzymes like pyruvate kinase or lactate dehydrogenase would disrupt glycolysis and the subsequent production of ATP. wikipedia.orgdrugbank.com

Biosynthesis: As a precursor for numerous biomolecules, blocking the metabolic pathways of pyruvate could limit the cell's ability to synthesize essential components like amino acids and lipids. metwarebio.comnih.gov

Therefore, pyruvic acid semicarbazone can be used in vitro as a tool to probe the consequences of disrupting the central hub of pyruvate metabolism, helping to elucidate the interconnectedness of cellular metabolic pathways.

Interactions with Biological Macromolecules and Systems

Metal Ion Complexation and its Impact on Biological Activity

Pyruvic acid semicarbazone is recognized for its capacity to form stable complexes with various metal ions. This interaction significantly influences its biological activity, a phenomenon attributed to the principles of chelation theory. The formation of a chelate ring involving the metal ion and the organic ligand can enhance the lipophilic nature of the complex, facilitating its transport across biological membranes. This increased lipophilicity is believed to be a key factor in the enhanced biological potency of the metal complexes compared to the free ligand.

The coordination of pyruvic acid semicarbazone with transition metal ions typically occurs in a tridentate fashion, involving the carbonyl oxygen, azomethine nitrogen, and a semicarbazide nitrogen atom. This mode of binding has been observed in various complexes, leading to the formation of stable structures, often with octahedral geometry.

The biological activity of these metal complexes has been a subject of considerable interest. Studies on mixed ligand complexes involving pyruvic acid semicarbazone and acetone (B3395972) semicarbazone with transition metals such as Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) have indicated that the complexes exhibit greater biological activity than the individual ligands. This enhanced activity is often explained by Overtone's concept and chelation theory, which suggest that the partial sharing of the metal's positive charge with the donor groups of the ligand, and possible π-electron delocalization over the chelate ring, can increase the lipophilicity of the complex. This, in turn, enhances the ability of the complex to permeate the lipid layers of cell membranes, thereby increasing its biological efficacy.

The synthesis and characterization of these complexes are often carried out using a variety of spectroscopic and analytical techniques, including elemental analysis, magnetic susceptibility measurements, IR and electronic spectroscopy, and thermal analysis. These studies confirm the coordination of the ligand to the metal ion and provide insights into the geometry of the resulting complexes. For example, a copper(II) bromide complex of pyruvate semicarbazone has been synthesized and its crystal structure determined, providing concrete evidence of the coordination mode.

Analytical Applications of Pyruvic Acid Semicarbazone

Reagent for Carbonyl Compound Detection and Quantification

Semicarbazide (B1199961) hydrochloride is a classical reagent employed for the qualitative and quantitative analysis of aldehydes and ketones. The reaction involves the nucleophilic addition of semicarbazide to the carbonyl carbon, followed by dehydration to form a semicarbazone. sathyabama.ac.inlibretexts.org This reaction is highly specific to the carbonyl functional group.

Pyruvic acid, being an alpha-keto acid, readily undergoes this reaction to form pyruvic acid semicarbazone. wikipedia.org The formation of this derivative is a key method for identifying pyruvic acid and other carbonyl compounds. The resulting semicarbazones are typically stable, crystalline solids with sharp, characteristic melting points. sathyabama.ac.inlibretexts.org This property is invaluable for the identification and characterization of unknown carbonyl compounds by comparing the melting point of the resulting derivative to known values. libretexts.org

The general reaction for the formation of a semicarbazone from a ketone is illustrated below:

Reaction Scheme: Ketone with Semicarbazide

In this reaction, the carbonyl group (C=O) of the ketone reacts with the terminal -NH2 group of semicarbazide to form a C=N bond, characteristic of a semicarbazone, with the elimination of a water molecule.

For qualitative analysis, the formation of a precipitate upon adding semicarbazide reagent to a sample is a positive indicator for the presence of an aldehyde or ketone. truman.edu The identity of the specific carbonyl compound can then be confirmed by isolating the semicarbazone derivative and determining its melting point.

| Carbonyl Compound | Semicarbazone Derivative Melting Point (°C) |

| Acetone (B3395972) | 187 |

| Benzaldehyde (B42025) | 222 |

| Cyclohexanone (B45756) | 166 |

| Pyruvic Acid | 190-192 |

This table presents representative melting points for semicarbazone derivatives of various carbonyl compounds, illustrating their utility in identification.

Marker for Pyruvate (B1213749) Concentration in Biochemical Analysis

The quantification of pyruvate is crucial in many areas of biochemical and clinical research, as its levels can indicate the status of metabolic pathways such as glycolysis. nih.govmdpi.com One analytical approach involves converting pyruvate to its semicarbazone derivative, which can then be quantified using techniques like spectrophotometry.

The formation of pyruvic acid semicarbazone results in a new molecule with a distinct chromophore (the C=N-NH-CO-NH2 group) that absorbs ultraviolet (UV) light at a different wavelength and with a different molar absorptivity than the parent pyruvic acid. sathyabama.ac.in This shift in spectroscopic properties allows for the quantification of the semicarbazone, and by extension, the original pyruvate concentration, in a sample.

The analytical procedure typically involves:

Reacting a biological sample containing pyruvate with an excess of semicarbazide under controlled pH conditions to ensure complete conversion. sathyabama.ac.inlibretexts.org

Measuring the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) for pyruvic acid semicarbazone.

Calculating the concentration of the semicarbazone using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.

Relating the concentration of the semicarbazone back to the initial concentration of pyruvate in the sample.

This method provides a sensitive and specific way to measure pyruvate, as the derivatization reaction is selective for carbonyl compounds.

| Analyte | λmax (nm) of Derivative | Molar Absorptivity (ε) of Derivative (L·mol⁻¹·cm⁻¹) |

| Pyruvic Acid Semicarbazone | ~250-280 | ~10,000 - 12,000 |

| 2,4-Dinitrophenylhydrazone of Pyruvic Acid | ~370-380 | ~22,000 - 25,000 |

This table compares the spectrophotometric properties of pyruvic acid semicarbazone with another common derivative, 2,4-dinitrophenylhydrazone. The distinct λmax and high molar absorptivity enable sensitive quantification.

Derivatization Agent in Chromatographic Techniques (e.g., HPLC-MS)

In modern analytical chemistry, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are frequently used for the separation and quantification of metabolites. However, small, polar, and highly water-soluble molecules like pyruvic acid can be challenging to analyze directly using common reversed-phase HPLC methods due to poor retention on the chromatographic column. researchgate.netslu.se

Chemical derivatization is a strategy used to overcome these limitations. researchgate.netnih.gov In this context, semicarbazide can be used as a derivatization agent to modify pyruvic acid prior to chromatographic analysis. The reaction converts the polar pyruvic acid into the less polar, more hydrophobic pyruvic acid semicarbazone.

The benefits of this derivatization include:

Improved Chromatographic Retention: The resulting semicarbazone is more hydrophobic than pyruvic acid, leading to stronger interaction with the nonpolar stationary phase in reversed-phase HPLC and thus better retention and separation from other polar components in the sample matrix. researchgate.net

Enhanced Detection Sensitivity: The derivatization tag can introduce a moiety that is more easily ionized in the mass spectrometer source, leading to a stronger signal and lower detection limits. researchgate.net

Increased Specificity: In MS/MS analysis, the derivative will produce a unique fragmentation pattern, which increases the confidence in the identification and quantification of the analyte.

While other hydrazine-based reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are also commonly used for derivatizing keto acids for LC-MS analysis, semicarbazide functions on the same principle of reacting with the carbonyl group to alter the molecule's physicochemical properties for improved analytical performance. slu.seshimadzu.comnih.gov

| Property | Pyruvic Acid | Pyruvic Acid Semicarbazone | Analytical Advantage of Derivatization |

| Polarity | High | Moderate | Increased retention in reversed-phase HPLC. |

| Molecular Weight | 88.06 g/mol | 145.12 g/mol | Shifts mass to a less noisy region of the spectrum. |

| UV Absorbance | Weak | Strong | Enhanced sensitivity for UV detection. |

| Volatility | Low | Very Low | Suitable for LC-based techniques. |

This interactive table summarizes the changes in physicochemical properties upon the derivatization of pyruvic acid to its semicarbazone and the resulting analytical benefits.

Derivatization and Structural Modification Studies

Synthesis of Novel Pyruvic Acid Semicarbazone Derivatives

The synthesis of novel derivatives of pyruvic acid semicarbazone has been explored through various chemical pathways, leading to the formation of heterocyclic systems and the incorporation of different functional groups. These modifications are intended to create compounds with tailored properties.

While direct synthesis of thiadiazole and triazole derivatives starting from pyruvic acid semicarbazone is not extensively documented, general synthetic routes for creating these heterocyclic rings from semicarbazone and thiosemicarbazone precursors are well-established. These methods can be extrapolated to pyruvic acid semicarbazone.

Thiadiazole Derivatives: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazones. nih.govsbq.org.br A common method is the reaction of a thiosemicarbazone with an acid chloride or anhydride (B1165640). For instance, acetic anhydride can be used to cyclize thiosemicarbazones into 4,5-dihydro-1,3,4-thiadiazolyl derivatives. nih.gov Another approach involves the cyclization of thiosemicarbazide (B42300) derivatives with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. jocpr.com It is plausible that pyruvic acid thiosemicarbazone could undergo similar cyclization reactions to yield corresponding thiadiazole derivatives.

Triazole Derivatives: The synthesis of 1,2,4-triazole (B32235) derivatives can also be achieved from semicarbazone precursors. One established method is the cyclization of semicarbazide (B1199961) derivatives in the presence of a base, such as 2% sodium hydroxide (B78521), which can lead to the formation of 1,2,4-triazolin-5-one rings. nih.gov The cyclization of the semicarbazone moiety of aryl semicarbazones has been shown to produce 4,5-disubstituted-2H-1,2,4-triazol-3(4H)-ones, which have exhibited significant anticonvulsant activity. nih.gov These general synthetic strategies suggest that pyruvic acid semicarbazone could serve as a starting material for the synthesis of novel triazole-containing compounds.

The introduction of phosphorus-containing functionalities into organic molecules can significantly alter their biological and coordination properties. While the direct synthesis of phosphorus-containing derivatives of pyruvic acid semicarbazone is not well-documented, general methods for the synthesis of phosphonic and phosphinic acids from related precursors are available.

Phosphonic acids are characterized by a phosphorus atom bonded to a carbon, two hydroxyl groups, and a doubly bonded oxygen atom. Their synthesis can be achieved through various methods, including the hydrolysis of dialkyl phosphonates. d-nb.inforesearchgate.net The dealkylation of dialkyl phosphonates can be performed under acidic conditions or via the McKenna procedure, which involves treatment with bromotrimethylsilane (B50905) followed by methanolysis. d-nb.inforesearchgate.net Given that pyruvic acid contains a reactive carbonyl group, it is conceivable that it could be a precursor for the synthesis of α-aminophosphonates through reactions like the Kabachnik-Fields reaction.

Phosphinic acids feature two phosphorus-carbon bonds and one phosphorus-hydrogen or phosphorus-hydroxyl bond. Their synthesis can be achieved through methods such as the palladium-catalyzed reaction between anilinium hypophosphite and various aromatic electrophiles. organic-chemistry.org The biosynthesis of some natural products containing carbon-phosphorus bonds involves enzymatic transformations of pyruvate (B1213749) derivatives, highlighting the potential for pyruvic acid to be a building block for organophosphorus compounds. hawaii.edunih.gov

A significant area of research has been the synthesis of mixed ligand complexes where pyruvic acid semicarbazone or its thio-analogue acts as one of the ligands. These studies often involve the co-complexation with another semicarbazone or thiosemicarbazone derived from a different aldehyde or ketone.

For example, mixed ligand complexes of the type [ML1L2]Cl2, where M can be Mn(II), Fe(III), Co(II), Ni(II), or Cu(II), L1 is pyruvic acid semicarbazone, and L2 is acetone (B3395972) semicarbazone, have been synthesized and characterized. e-journals.in In these complexes, pyruvic acid semicarbazone acts as a tridentate ONO-donor ligand. Similarly, mixed ligand complexes of Cr(III) with pyruvic acid semicarbazone and other semicarbazones have been reported, where pyruvic acid semicarbazone also behaves as a tridentate ligand. wisdomlib.org Another study describes the synthesis of mixed ligand complexes with pyruvic acid thiosemicarbazone and benzaldehyde (B42025) semicarbazone. ijirset.com

The rationale behind synthesizing these mixed ligand complexes is to create coordination compounds with potentially enhanced biological activities and to study the synergistic effects of different ligands within the same coordination sphere.

| Derivative Type | General Synthetic Approach | Potential Starting Material | Key Reagents/Conditions |

|---|---|---|---|

| Thiadiazole | Cyclization of thiosemicarbazone | Pyruvic acid thiosemicarbazone | Acetic anhydride or POCl3/Carboxylic acid |

| Triazole | Cyclization of semicarbazone | Pyruvic acid semicarbazone | Base (e.g., 2% NaOH) |

| Phosphonic Acid | Hydrolysis of dialkyl phosphonates | A phosphonate (B1237965) derivative of pyruvic acid | HCl or Bromotrimethylsilane/Methanol (B129727) |

| Mixed Ligand Complexes | Co-complexation of two different semicarbazones | Pyruvic acid semicarbazone and another semicarbazone | Metal chlorides in a 1:1:1 molar ratio |

Impact of Structural Modifications on Coordination and Biological Interactions

Structural modifications to the pyruvic acid semicarbazone scaffold, whether through the formation of heterocyclic rings, the introduction of new functional groups, or coordination with metal ions, have a profound impact on its coordination chemistry and biological activity.

The coordination of pyruvic acid semicarbazone and its derivatives to metal ions is a key aspect of their chemical behavior. Pyruvic acid semicarbazone typically acts as a tridentate ligand, coordinating through the carboxylate oxygen, the imine nitrogen, and the carbonyl oxygen of the semicarbazide moiety. e-journals.inwisdomlib.org This coordination mode is influenced by the nature of the metal ion and the presence of other ligands. In mixed ligand complexes, the coordination geometry is often octahedral. e-journals.inwisdomlib.orgwisdomlib.org The formation of thiadiazole or triazole rings would alter the coordination potential of the molecule, potentially introducing new donor atoms and changing the steric and electronic properties of the ligand.

The biological activity of semicarbazones and their derivatives is often linked to their ability to chelate metal ions. The structural modifications discussed can significantly enhance or alter their pharmacological profiles. For instance, the cyclization of the semicarbazone moiety into a 1,2,4-triazole ring has been shown to be a key factor in improving anticonvulsant activity. nih.gov

The formation of metal complexes can also lead to a significant increase in biological activity compared to the free ligand. This is often explained by Overtone's concept and chelation theory, which suggest that chelation reduces the polarity of the metal ion, allowing for easier penetration through the lipid membranes of microorganisms. The antimicrobial activity of mixed ligand complexes of pyruvic acid semicarbazone has been shown to be greater than that of the free ligands. e-journals.in

| Structural Modification | Impact on Coordination | Impact on Biological Interactions |

|---|---|---|

| Formation of Thiadiazole/Triazole Rings | Alters donor atoms and steric/electronic properties of the ligand. | Can enhance specific biological activities, such as anticonvulsant properties. |

| Incorporation of Phosphorus Groups | Introduces new potential coordination sites through phosphonate/phosphinate groups. | Can impart a range of biological activities, including enzyme inhibition. |

| Formation of Mixed Ligand Complexes | Leads to specific coordination geometries, often octahedral. Allows for the study of synergistic ligand effects. | Often enhances antimicrobial activity compared to the free ligands due to increased lipophilicity. |

Future Research Directions and Unexplored Avenues

Application of Advanced Spectroscopic Techniques for Fine Structure Elucidation

Future investigations into the nuanced structural characteristics of pyruvic acid semicarbazone and its derivatives will necessitate the application of sophisticated spectroscopic and analytical techniques. While standard methods have provided a basic framework, a more profound understanding of its three-dimensional structure, electronic properties, and conformational dynamics is crucial for rational drug design and the development of new materials.

One of the most powerful techniques for unambiguous structure determination is single-crystal X-ray diffraction . Recent studies have successfully elucidated the crystal structures of pyruvic acid semicarbazone and its copper(II) bromide complex, providing precise bond lengths, bond angles, and intermolecular interactions. researchgate.net Future work should focus on crystallizing a wider array of its metal complexes to understand the coordination geometries and the influence of different metal centers on the ligand's conformation.

Furthermore, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy , including techniques such as 1H-1H COSY, HSQC, and HMBC, can provide detailed information about the connectivity and spatial relationships of atoms within the molecule in solution. Two-dimensional 1H-1H NOESY NMR, for instance, has been used to confirm the E isomeric form of other novel semicarbazone derivatives. csic.es Applying these advanced NMR methods to pyruvic acid semicarbazone will be critical for understanding its dynamic behavior and potential conformational changes upon binding to biological targets or metal ions.

Table 1: Advanced Spectroscopic and Analytical Techniques for Future Research

| Technique | Information Gained | Potential Application for Pyruvic Acid Semicarbazone |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, angles, and intermolecular interactions. | Determining the coordination geometry in various metal complexes; understanding solid-state packing. researchgate.netresearchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations, detailed connectivity of the molecular skeleton. | Unambiguous assignment of proton and carbon signals; structural confirmation of new derivatives. |

| 2D NOESY NMR | Through-space correlations, information on stereochemistry and conformation in solution. | Determination of isomeric forms (E/Z); studying conformational changes upon substrate binding. csic.es |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups and coordination modes. | Characterizing the coordination of the ligand to metal centers through shifts in C=O, C=N, and N-H bands. mdpi.com |

Deeper Computational Modeling of Complex Biological Interactions and Pathways

Computational chemistry offers a powerful lens through which to predict and understand the behavior of pyruvic acid semicarbazone at the molecular level. Future research should leverage advanced computational models to explore its interactions with biological macromolecules, thereby guiding the synthesis of more potent and selective therapeutic agents.

Quantum chemical calculations , particularly using Density Functional Theory (DFT) at levels like B3LYP/6-311G++(d,p), can be employed to determine the most favorable coordination sites of the molecule. csic.esisca.me Such calculations can elucidate the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO), providing insights into its reactivity and ability to participate in various interactions. csic.es These methods have been successfully used to predict that the oxygen atom of the carbonyl group is susceptible to electrophilic attack, a crucial piece of information for understanding its binding mechanisms. csic.es

Molecular docking simulations are essential for predicting the binding modes of pyruvic acid semicarbazone and its analogs with specific enzyme targets. springernature.com This technique has been effectively used to study the interactions of other semicarbazones with enzymes like urease and dipeptidyl peptidase-IV (DPP-IV), revealing key hydrogen bonding and hydrophobic interactions within the active site. nih.govnih.gov Future studies should focus on docking pyruvic acid semicarbazone against a panel of relevant enzymes to identify potential new biological targets.

Molecular Dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complexes over time, providing a more dynamic picture of the binding event. nih.gov This can help in understanding the conformational changes that may occur upon binding and in calculating binding free energies, offering a more accurate prediction of binding affinity.

Development of Novel Synthesis Strategies for Enhanced Molecular Architectures